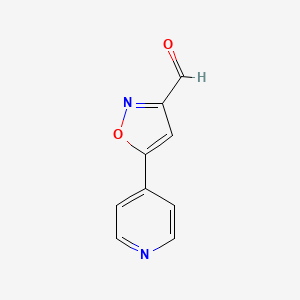

5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde

Description

5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a pyridin-4-yl group and at the 3-position with a formyl (carbaldehyde) moiety. This structure combines the aromaticity and electron-rich nature of pyridine with the reactivity of the oxazole ring, making it a versatile intermediate in medicinal chemistry and materials science. The aldehyde group facilitates further derivatization, enabling the synthesis of Schiff bases, hydrazones, or other functionalized derivatives for applications in drug discovery .

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

5-pyridin-4-yl-1,2-oxazole-3-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-6-8-5-9(13-11-8)7-1-3-10-4-2-7/h1-6H |

InChI Key |

XPPNTQBUZRTNLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NO2)C=O |

Origin of Product |

United States |

Preparation Methods

Overview

The Van Leusen reaction is a classical and versatile method for synthesizing oxazoles, especially from aldehydes and TosMIC (tosylmethyl isocyanide). This approach is notable for its operational simplicity, broad substrate scope, and high yields.

Methodology

- Starting Materials : Aromatic aldehydes, including pyridine-4-carbaldehyde derivatives.

- Reagents : TosMIC, base (commonly potassium carbonate or sodium hydride), and sometimes catalysts.

- Reaction Conditions : Typically performed in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or mild heating (~40°C).

- Mechanism : The aldehyde reacts with TosMIC under basic conditions to form an intermediate that cyclizes to produce the oxazole ring.

Data & Findings

- Yields : The synthesis of 5-(pyridin-4-yl)-1,2-oxazole-3-carbaldehyde via this route can reach yields of approximately 83% under optimized conditions.

- Advantages : High efficiency, operational simplicity, and compatibility with various functional groups.

- References : The method was detailed in recent advances in oxazole synthesis, emphasizing its utility for pyridine derivatives.

Example

A typical procedure involves reacting pyridine-4-carbaldehyde with TosMIC in DCM, with catalytic amounts of DMAP, at room temperature, followed by purification through column chromatography.

Oxidative and Dehydrative Routes from Precursors

Overview

Alternative strategies utilize oxidation or dehydration of suitable precursors, such as amino alcohols, oximes, or hydrazones, to generate the oxazole core.

Methodology

- Starting Materials : Pyrazole derivatives bearing aldehyde or hydroxyl groups.

- Reagents : Oxidizing agents like manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or hypervalent iodine reagents.

- Reaction Conditions : Mild to moderate heating, often under inert atmosphere to prevent over-oxidation.

Data & Findings

- Preparation of Pyrazole-4-carbaldehyde : Achieved via Vilsmeier-Haack formylation of pyrazole derivatives, yielding compounds with high purity (~95%) and yields up to 90%.

- Subsequent Oxidation : Conversion of pyrazole hydroxyl groups to aldehydes using MnO₂ or similar oxidants is efficient, with yields exceeding 85%.

Example

Formylation of pyrazole using POCl₃ and DMF, followed by oxidation, produces the target aldehyde suitable for further cyclization.

Intramolecular Cycloaddition and Ring-Closing Strategies

Overview

Recent advances involve constructing the oxazole ring via intramolecular cycloaddition reactions, especially nitrile oxide cycloadditions, which are highly regioselective.

Methodology

- Starting Materials : Pyrazole derivatives with appropriate substituents (e.g., 3-(prop-2-en-1-yloxy)-pyrazole-4-carbaldehyde oximes).

- Reagents : Nitrile oxide precursors generated in situ via dehydration of oximes or halogenated intermediates.

- Reaction Conditions : Mild heating, often under inert atmosphere, with solvents like DMSO or acetonitrile.

Data & Findings

- Yields : The intramolecular nitrile oxide cycloaddition yields the oxazole ring in moderate to excellent yields (~62-85%).

- Advantages : High regioselectivity, ability to incorporate various substituents, and potential for late-stage functionalization.

Example

Preparation of 3-(prop-2-en-1-yloxy)-pyrazole-4-carbaldehyde oximes, followed by cycloaddition under thermal conditions, produces the desired oxazole core.

Direct Functionalization from Carboxylic Acids

Overview

A recent innovative method involves synthesizing oxazoles directly from carboxylic acids using a triflylpyridinium reagent, enabling rapid and scalable production.

Methodology

- Starting Materials : Carboxylic acids bearing pyridine-4-yl groups.

- Reagents : Triflylpyridinium reagent, isocyanoacetates, TosMIC.

- Reaction Conditions : Room temperature to mild heating in dichloromethane (DCM), with recovery of reagents like DMAP.

Data & Findings

- Yields : The process yields 4,5-disubstituted oxazoles in high yields (~83-94%), with broad substrate scope.

- Advantages : Scalable, functional group tolerant, suitable for complex bioactive molecules.

Example

Activation of carboxylic acids to acylpyridinium salts, followed by cyclization with isocyanides, yields the oxazole with high efficiency.

Summary Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: 5-(Pyridin-4-yl)-1,2-oxazole-3-carboxylic acid.

Reduction: 5-(Pyridin-4-yl)-1,2-oxazole-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

While the search results do not specifically focus on applications of "5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde", they do provide information on related compounds and synthesis methods that can be used to infer potential applications. Here's a summary of the relevant information:

Potential Applications of Pyridine-Oxazole Carbaldehydes

Based on the provided research, pyridine-oxazole-carbaldehyde compounds may be useful in the following applications:

- Antimycobacterial Activity: Research indicates that certain oxadiazole derivatives, particularly those with a pyridine-4-yl group, exhibit antimycobacterial activity . Modifications to the core structure of "5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde" could lead to the development of new antimycobacterial agents .

- Xanthine Oxidase Inhibition: Benzonitrile derivatives containing a pyridin-4-yl-triazol group have been identified as xanthine oxidase inhibitors . These compounds may have therapeutic potential in treating hyperuricemia and gout . The structural similarity of "5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde" to these inhibitors suggests it could be a lead compound for developing novel xanthine oxidase inhibitors .

- Cryptosporidium parvum IMPDH Inhibitors: Benzoxazole derivatives have been shown to inhibit Cryptosporidium parvum IMPDH, an enzyme crucial for parasite survival . These inhibitors demonstrate selectivity over human IMPDH, suggesting a potential for developing anti-parasitic drugs .

- Building blocks for novel ring systems: Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles can be synthesized using pyrazole-carbaldehydes as intermediate compounds .

Synthesis Methods for Related Compounds

The search results detail various methods for synthesizing related compounds, which can be adapted for "5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde":

- Vilsmeier–Haack Reaction: This reaction can be used to introduce a carbaldehyde group onto a pyrazole ring . This method could potentially be applicable to the synthesis of "5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde" from a suitable 5-(Pyridin-4-yl)-1,2-oxazole precursor .

- Oxime Formation: Carbaldehydes can be converted to aldoximes by treatment with hydroxylamine hydrochloride in the presence of a base . These aldoximes can then be used in subsequent reactions, such as intramolecular nitrile oxide cycloaddition (INOC) .

- Sonogashira Cross-Coupling: Alkynes can be coupled with (het)arylhalides using Sonogashira cross-coupling conditions . This reaction can be used to introduce diverse aromatic and heteroaromatic substituents onto the oxazole ring .

- Alkylation: The hydroxy group of pyrazol-3-ol can be transformed to a benzyloxy group . The obtained 3-benzyloxypyrazole can be formylated under Vilsmeier–Haack reaction conditions, and the protecting OBn group can be cleaved by TFA to give 3-hydroxy-1H-pyrazole-4-carbaldehyde .

- Mitsunobu Procedure : Used to synthesize propargyl ethers .

- Copper mediated reaction : An alkyne can react with an azide to yield a triazole .

Data Table

The following table summarizes the biological activity of related compounds mentioned in the search results.

Case Studies

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The pyridine and oxazole rings contribute to the compound’s ability to engage in π-π stacking and hydrogen bonding interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Sources :

Biological Activity

5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features an oxazole ring, a pyridine moiety, and an aldehyde group, which collectively contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula for 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is C₈H₆N₂O₂. The structure includes:

- Oxazole Ring : A five-membered aromatic ring containing one nitrogen and one oxygen atom.

- Pyridine Moiety : A six-membered aromatic ring containing one nitrogen atom.

- Aldehyde Group : Contributing to the compound's reactivity.

This unique combination of functional groups enhances the compound's interaction with biological targets, increasing its potential therapeutic applications.

Biological Activities

Research indicates that 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde exhibits several biological activities:

-

Anticancer Activity :

- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar oxazole compounds have been reported to exhibit IC₅₀ values in the low micromolar range against human tumor cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .

- In a study focusing on related oxazole derivatives, compounds demonstrated selective activity against specific cancer types, indicating that structural modifications can enhance potency .

-

Antimicrobial Effects :

- Compounds with oxazole and pyridine functionalities are known for their antimicrobial properties. They have been tested against bacterial strains and fungi, showing promising results in inhibiting growth .

-

Anti-inflammatory Properties :

- Similar compounds have been evaluated for their ability to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process. Some derivatives exhibited high selectivity for COX-2 over COX-1, suggesting potential as anti-inflammatory agents with reduced gastrointestinal side effects .

The biological mechanisms through which 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde exerts its effects include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer proliferation and inflammation, such as COX and histone deacetylases (HDACs) .

- Cell Cycle Disruption : By interfering with cellular signaling pathways, it can induce apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde on a panel of human tumor cell lines. Results indicated that the compound had an IC₅₀ value of approximately 10 µM against HeLa cells and 15 µM against Caco-2 cells. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Case Study 2: Anti-inflammatory Effects

In another case study, researchers investigated the anti-inflammatory properties of oxazole derivatives similar to 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde. These compounds were tested in a carrageenan-induced paw edema model in rats, showing significant reduction in swelling compared to control groups. The most potent derivative exhibited an ED₅₀ value of 50 mg/kg.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 5-(Pyridin-3-yl)-1,2-oxazole | Similar oxazole and pyridine structure | Different substitution pattern affecting reactivity |

| 4-(Pyridin-2-yl)-1,2-thiazole | Thiazole instead of oxazole | Potentially different biological activities |

| 5-(Furanyl)-1,2-oxazole | Furanyl group instead of pyridine | Different electronic properties |

| 2-(Pyridinyl)-oxazole | Oxazole ring without aldehyde | Focused on different synthetic pathways |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde?

- Methodology : Utilize cyclocondensation reactions between pyridine-4-carbaldehyde derivatives and hydroxylamine intermediates under controlled pH (basic media) to form the oxazole ring. For example, describes analogous synthesis of triazole derivatives via hydrazinecarbothioamide intermediates, which can be adapted by substituting reagents to target the oxazole core. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via -NMR and LC-MS.

Q. How can the structural integrity of 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde be confirmed?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR to verify the pyridinyl and oxazole protons/carbons. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm.

- IR Spectroscopy : Identify characteristic aldehyde C=O stretching (~1700 cm) and oxazole ring vibrations (~1600 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution MS (HRMS).

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data for this compound across different assays?

- Methodology :

Assay Optimization : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For instance, highlights structural analogs requiring DMSO concentrations <1% to avoid cytotoxicity artifacts.

Dose-Response Curves : Perform triplicate experiments with positive/negative controls to validate reproducibility.

Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC values .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and assess significance thresholds.

Q. What strategies resolve ambiguities in the compound’s crystallographic data?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., methanol/chloroform mixtures). demonstrates successful resolution of pyridyl-triazole structures using SC-XRD, emphasizing the need for high-purity samples.

- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to validate structural assignments .

Q. How can the compound’s reactivity be exploited in designing novel bioactive derivatives?

- Methodology :

- Aldehyde Functionalization : Perform nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., with hydrazines to form hydrazones) to modify the aldehyde group. details analogous pyrazole-carbaldehyde derivatization for antimicrobial agents.

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., fluorophenyl, methoxy groups) and screen against target enzymes (e.g., cytochrome P450 isoforms) .

Safety and Handling

Q. What are the best practices for safe handling and disposal of this compound in laboratory settings?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. classifies similar compounds as skin/eye irritants (GHS Category 2/1).

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal, adhering to institutional hazardous waste guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.